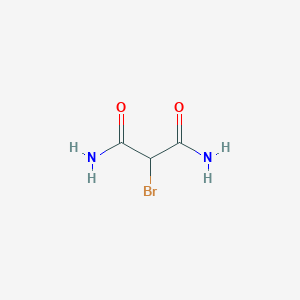
2-Bromopropanediamide
Übersicht
Beschreibung
2-Bromopropanediamide is a chemical compound with the molecular formula C3H5BrN2O2 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of 2-Bromopropanediamide involves specific chemical reactions. Detailed experiments and outcomes related to its synthesis can be found in various scientific resources.Molecular Structure Analysis
The molecular structure of 2-Bromopropanediamide is determined by its chemical composition and arrangement of atoms. Detailed molecular structure analysis can be performed using various techniques .Chemical Reactions Analysis
2-Bromopropanediamide participates in various chemical reactions. The nature of these reactions and their outcomes can be studied using different analysis methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromopropanediamide, such as its solubility, reactivity, and stability, can be analyzed using various techniques .Wissenschaftliche Forschungsanwendungen
Reproductive Hazards for Electronic Workers : A study by Kim et al. (1996) in the "Scandinavian Journal of Work, Environment & Health" described the reproductive hazards of 2-Bromopropane in Korean electronic workers. The study found that female workers exposed to solvents containing 2-Bromopropane exhibited secondary amenorrhea, and both male and female workers showed reproductive dysfunctions such as azoospermia and oligospermia (Kim et al., 1996).
Reproductive and Developmental Toxicity Report : The "Reproductive Toxicology" journal published an NTP-CERHR Expert Panel Report (2004) on the reproductive and developmental toxicity of 2-Bromopropane. This comprehensive review assessed the adverse effects on reproduction and development in humans and animals, highlighting its use in industry and its potential risks (Boekelheide et al., 2004).
Protection Against 2-Bromopropane Induced Apoptosis in Blastocysts : Chan (2011) in the "International Journal of Molecular Sciences" showed that resveratrol protects against 2-Bromopropane-induced apoptosis in mouse blastocysts and embryonic development disruptions. The study implies that 2-Bromopropane triggers mitochondrion-dependent apoptotic pathways, which can be counteracted by the antioxidant activity of resveratrol (Chan, 2011).
Effects on Mouse Oocytes and Fetal Development : Chan's 2010 research in the "International Journal of Molecular Sciences" detailed the hazardous effects of 2-Bromopropane on the maturation of mouse oocytes, fertilization, and fetal development. The study suggests that 2-Bromopropane induces a caspase-dependent apoptotic process, leading to embryonic impairment (Chan, 2010).
Neuro-Reproductive Toxicities of Bromopropanes : Ichihara (2005) in the "International Archives of Occupational and Environmental Health" discussed the reproductive and hematopoietic disorders caused by 2-Bromopropane and its alternative, 1-Bromopropane, in a Korean electronics factory. The study identified the different target cells affected by these compounds (Ichihara, 2005).
Safety And Hazards
Zukünftige Richtungen
The future research directions for 2-Bromopropanediamide could involve developing new synthesis methods, studying its interactions with other compounds, and exploring its potential applications .
Relevant Papers Several papers have been published that provide more detailed information about 2-Bromopropanediamide .
Eigenschaften
IUPAC Name |
2-bromopropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUUJSOUXNTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30533619 | |
| Record name | 2-Bromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropanediamide | |
CAS RN |
1186-67-0 | |
| Record name | 2-Bromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




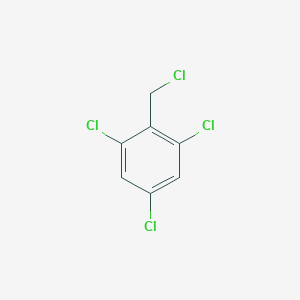
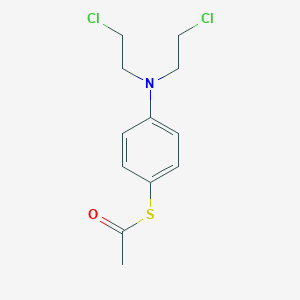
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
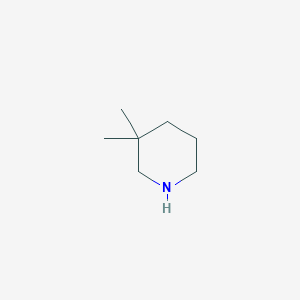

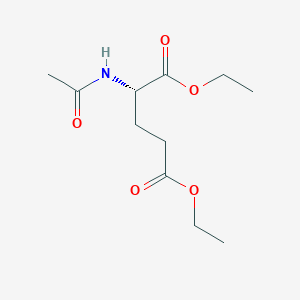
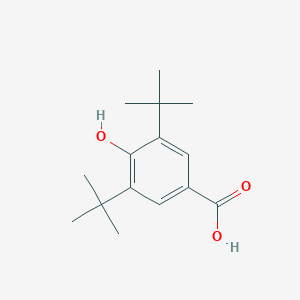
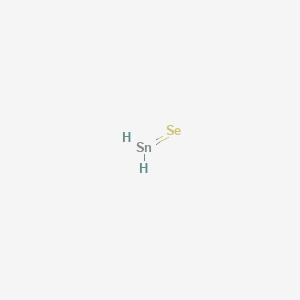
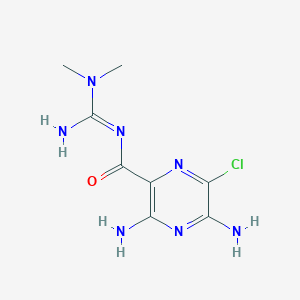
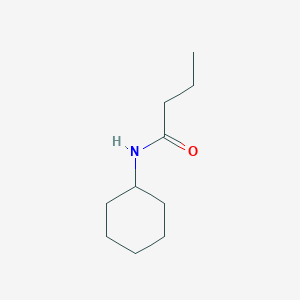
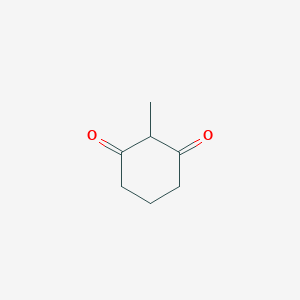
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)